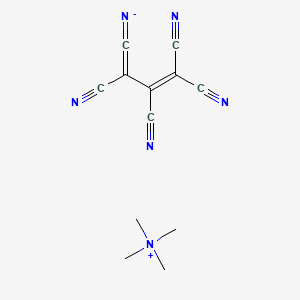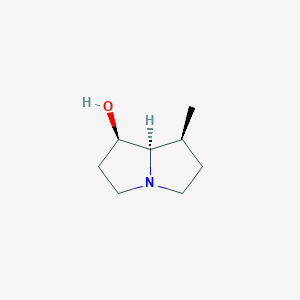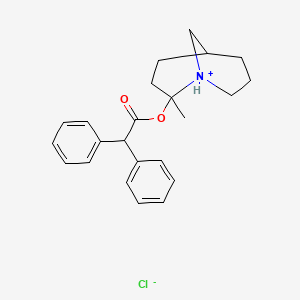
Zinc(2+) NTA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(2+) NTA, also known as Zinc(2+) nitrilotriacetic acid, is a coordination compound where zinc ions are chelated by nitrilotriacetic acid. This compound is widely used in various fields due to its ability to form stable complexes with metal ions. Zinc is an essential element in living organisms, playing a crucial role in numerous metabolic pathways, cell differentiation, and protein stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc(2+) NTA can be synthesized by reacting zinc salts, such as zinc chloride or zinc sulfate, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH adjusted to neutral or slightly alkaline to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the dissolution of zinc salts in water, followed by the addition of nitrilotriacetic acid. The mixture is then stirred and heated to ensure complete reaction and formation of the this compound complex .
Chemical Reactions Analysis
Types of Reactions
Zinc(2+) NTA undergoes various chemical reactions, including:
Complexation: Forms stable complexes with other metal ions.
Substitution: Ligands in the complex can be substituted with other chelating agents.
Oxidation-Reduction: Participates in redox reactions, especially in biological systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other metal salts, chelating agents like ethylenediaminetetraacetic acid (EDTA), and reducing agents. The reactions typically occur in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with EDTA can result in the formation of a mixed metal complex .
Scientific Research Applications
Zinc(2+) NTA has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent in complexometric titrations and metal ion separation techniques.
Biology: Facilitates the study of zinc’s role in biological systems and its interaction with proteins and enzymes.
Medicine: Investigated for its potential antimicrobial properties and its role in zinc supplementation.
Mechanism of Action
The mechanism of action of Zinc(2+) NTA involves its ability to form stable complexes with metal ions. This chelation process stabilizes the metal ions and prevents them from participating in unwanted reactions. In biological systems, this compound can modulate the activity of zinc-dependent enzymes and proteins by regulating the availability of free zinc ions .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and use in medical imaging.
Iminodiacetic acid (IDA): Used in metal ion chelation and as a precursor for other chelating agents.
Uniqueness
Zinc(2+) NTA is unique due to its specific affinity for zinc ions and its ability to form highly stable complexes. This makes it particularly useful in applications where selective chelation of zinc is required, such as in biological studies and industrial processes .
Properties
CAS No. |
53113-57-8 |
|---|---|
Molecular Formula |
C6H7NO6Zn |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
zinc;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
OUZIZSDIHWTACR-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)


![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)








![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

